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Rhenium heptafluoride (ReF₇) stands as a unique and fascinating subject in structural

chemistry. As one of only two known thermally stable metal heptafluorides, its molecular

geometry and crystal structure have been a topic of considerable scientific discussion.[1][2]

This technical guide provides a comprehensive analysis of the crystal structure of ReF₇,

focusing on the definitive low-temperature studies that have elucidated its complex

arrangement. The information presented herein is critical for professionals in materials science

and drug development who rely on a precise understanding of molecular conformations and

intermolecular interactions.

Crystal Structure and Molecular Geometry
The crystal structure of rhenium heptafluoride was conclusively determined through high-

resolution powder neutron diffraction at cryogenic temperatures (1.5 K).[1][3] This analysis

revealed that ReF₇ crystallizes in the triclinic crystal system with the space group P̅1.[3][4] The

structure is composed of discrete ReF₇ molecules.[4]

At this low temperature, the molecule adopts a distorted pentagonal bipyramidal geometry with

Cₛ symmetry.[1] This geometry consists of five equatorial fluorine atoms forming a puckered

ring and two axial fluorine atoms. The deviation of the two axial Re-F bonds from a perfectly

linear arrangement and the puckering of the equatorial fluorine atoms are key features of its

structure.[1] Electron diffraction studies have also indicated that the structure is non-rigid at

higher temperatures, suggesting pseudorotational motion.[2][3]
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Crystallographic Data
The quantitative data derived from the low-temperature neutron diffraction experiments are

summarized below. These parameters define the unit cell and the atomic arrangement within

the crystal lattice.

Table 1: Crystal System and Lattice Parameters
Parameter Value

Crystal System Triclinic

Space Group P̅1 (No. 2)

a 5.06 Å

b 5.10 Å

c 9.15 Å

α 91.07°

β 93.16°

γ 114.33°

Unit Cell Volume 214.35 Å³

Data sourced from Vogt T., Fitch A. N., &

Cockcroft J. K. (1994) as reported by the

Materials Project.[4]

Table 2: Atomic Coordinates and Bond Information
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Atom
Wyckoff
Symbol

x y z

Re 2i 0.1392 0.8696 0.7524

F1 2i 0.8256 0.5806 0.6531

F2 2i 0.4290 0.1595 0.8640

F3 2i 0.9437 0.7291 0.9218

F4 2i 0.2166 0.1505 0.6115

F5 2i 0.3030 0.6349 0.8381

F6 2i 0.3465 0.7830 0.5841

F7 2i 0.0531 0.9942 0.6698

Bond Information Value

Re-F Bond

Length Range
1.84 - 1.89 Å

Data sourced

from Vogt T.,

Fitch A. N., &

Cockcroft J. K.

(1994) as

reported by the

Materials Project.

[4]

Experimental Protocol: High-Resolution Powder
Neutron Diffraction
The definitive crystal structure of ReF₇ was determined using high-resolution powder neutron

diffraction. While the original publication provides the core results, this section outlines a

detailed, representative methodology for such an experiment, crucial for researchers aiming to

replicate or build upon this work.
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Sample Preparation
Rhenium heptafluoride can be synthesized by the direct reaction of rhenium metal with

fluorine gas at 400 °C.[2][3]

2 Re + 7 F₂ → 2 ReF₇

Due to its high reactivity and sensitivity to moisture, the synthesized ReF₇ powder must be

handled in a dry, inert atmosphere (e.g., a glovebox). The fine powder is then loaded and

sealed into a suitable sample holder, such as a vanadium can, which is chosen for its low

neutron scattering cross-section.

Data Collection
Instrument: A high-resolution powder diffractometer at a neutron source (nuclear reactor or

spallation source) is required.

Cooling: The sealed sample is placed into a cryostat, and the temperature is lowered to the

target of 1.5 K. This low temperature is essential to minimize thermal vibrations and "freeze"

the molecule in its lowest energy configuration.[1]

Diffraction Scan: A neutron beam of a specific wavelength is directed at the sample. The

detector array measures the intensity of the scattered neutrons as a function of the

scattering angle (2θ). The scan is performed over a wide angular range for an extended

period to collect data with good statistics, which is necessary for resolving the closely spaced

peaks characteristic of a low-symmetry triclinic structure.

Structure Refinement
The collected powder diffraction pattern is analyzed using the Rietveld refinement method. This

powerful technique involves fitting a calculated diffraction pattern, based on a structural model,

to the experimental data.

Initial Model: The refinement begins with an initial structural model. This includes the space

group (P̅1), approximate lattice parameters, and the fractional atomic coordinates of the

rhenium and seven fluorine atoms.
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Refinement Process: A specialized software package is used to iteratively refine various

parameters to minimize the difference between the observed and calculated patterns. The

refined parameters include:

Instrumental Parameters: Zero-point offset, peak shape parameters.

Structural Parameters: Lattice parameters (a, b, c, α, β, γ), fractional atomic coordinates

for each atom, and atomic displacement parameters (temperature factors).

Convergence: The refinement is complete when the goodness-of-fit parameters (e.g., R-

factors, χ²) converge to low values, indicating an excellent match between the model and the

experimental data. The final refined atomic positions and lattice parameters provide the

definitive crystal structure.

Experimental Workflow Visualization
The logical flow from sample synthesis to final structural analysis is a critical aspect of

crystallographic studies. The following diagram illustrates this workflow for the determination of

the ReF₇ crystal structure.
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Workflow for Crystal Structure Determination of ReF₇

Sample Preparation

Data Collection
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Final Output
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Neutron Powder Diffraction
(High-Resolution Scan)

Structural Model Generation
(Space Group, Atomic Positions)

Rietveld Refinement

Iterative Parameter Refinement
(Lattice, Coordinates, etc.)

Convergence & Validation
(R-factors, χ²)

Final Crystal Structure
(Distorted Pentagonal Bipyramid, Cₛ)
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Caption: Experimental workflow for ReF₇ crystal structure analysis.
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Conclusion
The determination of the crystal structure of rhenium heptafluoride represents a significant

achievement in inorganic chemistry, providing definitive evidence for its distorted pentagonal

bipyramidal geometry at low temperatures. The use of high-resolution powder neutron

diffraction was paramount in accurately locating the fluorine atoms and resolving the low-

symmetry triclinic structure. The detailed crystallographic data and experimental protocols

presented in this guide offer a valuable resource for researchers in materials science and

computational chemistry, enabling a deeper understanding of the structural properties of

heptacoordinated compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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